3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, compounds with oxadiazole rings have shown potential as antimicrobial, antifungal, and anticancer agents. Research may focus on the biological activity of this compound against specific pathogens or cancer cell lines.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, such compounds might be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The triazole ring might also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the triazole ring, which may affect its biological activity.
3-(4-methylphenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the triazole and oxadiazole rings in 3-(4-chlorophenyl)-5-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1,2,4-oxadiazole may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(5-methyltriazol-1-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c1-11-10-19-22-23(11)15-8-4-13(5-9-15)17-20-16(21-24-17)12-2-6-14(18)7-3-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFROWEGFVHRCCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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